molecular formula C11H11NO3 B1325205 2,5-Dimethoxybenzoylacetonitrile CAS No. 898787-03-6

2,5-Dimethoxybenzoylacetonitrile

Cat. No.: B1325205
CAS No.: 898787-03-6
M. Wt: 205.21 g/mol
InChI Key: NMSZWIOGJISPEO-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzoylacetonitrile is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoylacetonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring

Scientific Research Applications

2,5-Dimethoxybenzoylacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is utilized in the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxybenzoylacetonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .

Mode of Action

This compound acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2A receptor, activating it. This activation leads to a series of events and changes within the cell .

Biochemical Pathways

The activation of the 5-HT2A receptor by this compound can affect various biochemical pathways. Generally, the activation of serotonin receptors can influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

The metabolism and excretion of this compound are areas for future research .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its activation of the 5-HT2A receptor. This can lead to a variety of responses depending on the specific cell and tissue types, including changes in cell signaling and potentially influencing neurological processes .

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxybenzoylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns. Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors. Additionally, it may cause enzyme inhibition by occupying the active site, preventing substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxybenzoylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2,5-dimethoxybenzoate with acetonitrile in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,5-Dimethoxybenzoic acid or 2,5-dimethoxyacetophenone.

    Reduction: 2,5-Dimethoxybenzylamine or 2,5-dimethoxyphenylethylamine.

    Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzaldehyde
  • 2,5-Dimethoxybenzoic acid
  • 2,5-Dimethoxyphenethylamine

Comparison

2,5-Dimethoxybenzoylacetonitrile is unique due to the presence of both methoxy groups and a nitrile group, which allows for diverse chemical reactivity. Compared to 2,5-dimethoxybenzaldehyde, it has a nitrile group instead of an aldehyde group, leading to different reactivity and applications. Compared to 2,5-dimethoxybenzoic acid, it has a nitrile group instead of a carboxylic acid group, which affects its solubility and reactivity. Compared to 2,5-dimethoxyphenethylamine, it has a nitrile group instead of an amine group, influencing its biological activity and synthetic utility.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSZWIOGJISPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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